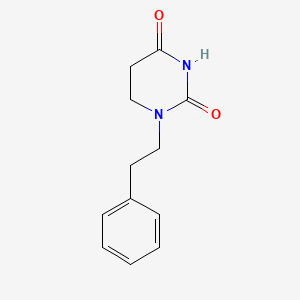

N-(phenethyl)dihydrouracil

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-7-9-14(12(16)13-11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJIEEWTBLOANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Optimization

The cleavage of carbon–sulfur bonds in 6-aryl-5,6-dihydropyrimidin-4(3H)-ones (1a-s ) using mCPBA has proven effective for synthesizing N-(phenethyl)dihydrouracil derivatives. Initial optimization studies identified dichloromethane (DCM) as the optimal solvent, with mCPBA (2.2 equivalents) enabling complete conversion within 3 hours at room temperature. Key parameters include:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DCM | 32–99% |

| mCPBA Equivalents | 2.2 | - |

| Reaction Time | 3 hours | - |

| Temperature | 25°C | - |

Substrates bearing electron-donating groups (e.g., p-methoxyphenyl) exhibited higher yields (85–99%) compared to electron-withdrawing substituents (32–45%).

Mechanistic Pathway

The reaction proceeds through sulfoxide intermediate formation (Figure 1). NMR studies confirmed that mCPBA selectively oxidizes the sulfide moiety without epoxidizing the double bond. Protonation of sulfoxide generates a reactive species that undergoes C–O bond formation at C2, followed by C–S bond cleavage and thiol elimination. This mechanism aligns with prior observations of dihydropyrimidine ring contractions.

Substrate Scope and Limitations

Phenethyl-containing substrates were synthesized by incorporating 2-phenylethyl groups at the C6 position of dihydropyrimidinones. For example, 1a (R = phenethyl) yielded 2a (this compound) in 78% isolated yield after recrystallization. However, sterically hindered analogs (e.g., ortho-substituted aryl groups) required extended reaction times (6–8 hours) and showed reduced yields (32–40%).

Spiro-Annulation via Knoevenagel Condensation

Three-Step Synthetic Strategy

This approach constructs the dihydrouracil core through sequential transformations:

-

Knoevenagel Condensation : Methyl 2-cyanoacetate reacts with benzaldehyde derivatives to form α,β-unsaturated esters.

-

1,3-Dipolar Cycloaddition : Azomethine ylides generated from sarcosine and formaldehyde undergo cycloaddition with the ester to form pyrrolidine-fused intermediates.

-

Nitrile Reduction and Cyclization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to an amine, which spontaneously cyclizes with ureas to yield spiro-dihydrouracils.

Critical Reaction Parameters

-

Knoevenagel Step : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) achieved 92% conversion in tetrahydrofuran (THF) with piperidine as a base.

-

Cycloaddition : Optimal conditions required refluxing in toluene for 12 hours, yielding pyrrolidines with trans-stereochemistry.

-

Reduction/Cyclization : Hydrogenation at 40 psi H₂ pressure for 24 hours afforded this compound derivatives in 70–85% yield.

Structural Diversification

Introducing the phenethyl group occurred at two stages:

-

Aldehyde Selection : Using 2-phenylethyl-substituted benzaldehydes directly incorporates the phenethyl moiety into the dihydropyrimidine core.

-

Isocyanate Functionalization : Post-cyclization treatment with phenethyl isocyanate installed the N-phenethyl group, though this route suffered from competing hydrolysis (purities: 60–92%).

Mitsunobu Alkylation and Reductive Elimination

Reaction Sequence

A novel two-step protocol developed for 5-fluorouracil analogs was adapted for this compound synthesis:

-

Mitsunobu Alkylation : 5-Fluorouracil reacts with phenethyl alcohol under Mitsunobu conditions (DIAD, PPh₃) to form 5-fluoro-N-(phenethyl)-5,6-dihydrouracil intermediates.

-

Catalytic Reduction : Palladium-on-carbon (5% Pd/C) catalyzes hydrogenolytic cleavage of the C6–O bond, yielding the target compound.

Yield and Selectivity

Mechanistic Considerations

The intermediate 5,6-dihydrouracil derivative undergoes syn-elimination of methanol during reduction, as evidenced by UV spectroscopy. This pathway avoids strongly acidic conditions required in traditional methods, enhancing functional group tolerance.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-(phenethyl)dihydrouracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The phenethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

N-(phenethyl)dihydrouracil has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(phenethyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The phenethyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Activity

a. Dihydrothymine Dihydrothymine differs from dihydrouracil by a methyl group at the 5-position of the hexatomic ring. This minor structural change significantly alters metabolic pathways: dihydrothymine is catabolized via dihydropyrimidinase, while dihydrouracil interacts with DPD. Both compounds share roles in nucleotide metabolism but exhibit distinct enzyme affinities .

b. Cyclic Urea Derivatives

Replacing the dihydrouracil moiety with cyclic urea (e.g., compound 43 in ) reduces antiviral potency by 14-fold (GT-1a) and 6-fold (GT-1b), attributed to increased pKa (13.7 vs. 8.7 for dihydrouracil), weakening interactions with Gln446 .

c. C-Linked Uracils

C-linked uracil 44 () shows ~2-fold improved potency over N-linked uracil 35, highlighting the importance of substitution patterns for target engagement .

Enzymatic Interactions

- Dihydrouracil Dehydrogenase (DPD): Activity decreases in rapidly growing hepatomas (15% of normal liver activity), suggesting a link to neoplastic proliferation .

- Dihydropyrimidinase : Highly active in solid tumors, proposed as a tumorigenicity marker and chemotherapeutic target .

Pharmacokinetics and Substituent Effects

- The phenethyl group may enhance lipophilicity and membrane permeability, analogous to its role in fentanyl derivatives .

- Compound 11 (HIV inhibitor) demonstrates good pharmacokinetics in rats and dogs, with solubility maintained in human serum .

Detection and Assay Considerations

Phenethyl groups can hinder detection in assays due to steric bulk. For example, N-(2C-I)-fentanyl’s iodine substituent prevents detection by BTNX FTS, while α-methyl substitutions in similar compounds exacerbate steric effects .

Q & A

Q. What are the primary metabolic pathways involving dihydrouracil derivatives, and how can researchers assess their activity in vitro?

Dihydrouracil is a key metabolite in pyrimidine catabolism, primarily mediated by dihydropyrimidine dehydrogenase (DPD). For derivatives like N-(phenethyl)dihydrouracil, researchers should first establish metabolic stability using in vitro liver microsomes or hepatocyte assays. Measure substrate depletion over time via HPLC-MS/MS to identify phase I/II metabolic modifications. The dihydrouracil/uracil (UH2/U) ratio (measured via plasma or urinary analysis) is a validated biomarker for DPD activity . For synthetic analogs, isotope-labeled tracers (e.g., [²H] or [¹³C]) can track metabolic fate in cell-based systems .

Q. What analytical techniques are recommended for quantifying dihydrouracil derivatives in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters:

- Column: C18 reverse-phase (e.g., 2.6 µm, 100 × 2.1 mm).

- Ionization: Electrospray ionization (ESI) in positive/negative mode.

- Quantification: Use stable isotope internal standards (e.g., [¹³C]-dihydrouracil) to correct for matrix effects . For tissue samples, homogenize in cold methanol:water (80:20) to stabilize metabolites .

Q. What safety protocols are essential when handling dihydrouracil derivatives in laboratory settings?

While specific data for this compound is limited, follow general guidelines for pyrimidine analogs:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation (per S22/S24/25 safety codes) .

- Waste Disposal: Incinerate at ≥1,000°C for halogen-free compounds .

Advanced Research Questions

Q. How can researchers design pharmacokinetic (PK) studies to evaluate the therapeutic window of fluorouracil analogs considering dihydrouracil's role?

- Study Design: Use a crossover design with serial blood sampling post-administration. Measure plasma 5-FU, uracil, and dihydrouracil (or derivatives) at 0, 15, 30, 60, 120, and 180 minutes.

- Key Parameters: Calculate clearance (CL), area under the curve (AUC), and UH2/U ratio. A UH2/U ratio <1.8 correlates with severe 5-FU toxicity .

- Modeling: Apply non-compartmental analysis (NCA) or population PK models (e.g., NONMEM) to account for inter-individual variability in DPD activity .

Q. What strategies resolve contradictions in dihydrouracil metabolite data across studies?

Contradictions often arise from:

- Preanalytical Variability: Standardize sample collection (e.g., fasting vs. fed states, time of day).

- Normalization: Express metabolite levels relative to creatinine (urine) or plasma albumin (blood) .

- Controls: Include matched healthy controls and genotype participants for DPD polymorphisms (e.g., DPYD variants) .

Q. How do genetic variations in β-ureidopropionase affect the interpretation of dihydrouracil levels in metabolic studies?

β-ureidopropionase deficiency elevates urinary N-carbamyl-β-alanine and dihydrouracil (up to 9× control levels). To distinguish enzyme-specific effects:

- Genotype-Phenotype Correlation: Sequence UPB1 and measure enzyme activity in fibroblasts.

- Metabolite Profiling: Use HPLC-MS/MS to quantify dihydrouracil, dihydrothymine, and N-carbamyl metabolites. Patients with deficiencies show UH2/U ratios >10 .

Methodological Recommendations

- For Novel Derivatives: Synthesize this compound via reductive alkylation of uracil using phenethylamine and catalytic hydrogenation. Confirm purity via NMR (¹H, ¹³C) and high-resolution MS .

- Ethical Compliance: Adhere to NIH preclinical guidelines for animal studies, including ARRIVE 2.0 reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.